Ethyl 6-phenylpiperidine-2-carboxylate

Overview

Description

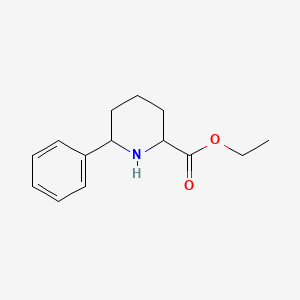

Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and General Procedures

The preparation of Ethyl 6-phenylpiperidine-2-carboxylate typically involves the construction of the piperidine ring bearing a phenyl substituent at the 6-position and an ethyl carboxylate group at the 2-position. The key synthetic approaches include:

Asymmetric Organocatalytic Synthesis

A notable method involves the asymmetric organocatalytic synthesis of substituted piperidines, including this compound derivatives. This approach uses chiral organocatalysts to induce stereoselectivity during the ring formation. For instance, a reaction between 3-vinylindole derivatives and ethyl 2-(phenylimino)acetate in dichloromethane under mild conditions yields the desired piperidine ester with high enantiomeric excess (up to 94%) and good yield (~69%). The crude product is purified by preparative thin-layer chromatography (TLC) using a petrol ether/ethyl acetate solvent system.Nucleophilic Substitution and Catalytic Reduction

Another synthetic strategy involves nucleophilic substitution reactions on suitably functionalized intermediates, followed by catalytic hydrogenation. For example, nitro-substituted quinolone derivatives undergo nucleophilic substitution with amines in dry solvents like DMF or DMSO, in the presence of triethylamine as a base. Subsequent catalytic hydrogenation with RANEY® nickel converts nitro groups to amino groups, which can then be hydrolyzed under basic conditions to yield target piperidine carboxylates.One-Pot Procedures Starting from Ethyl 3-oxopropanoate Derivatives

Starting from commercially available ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, one-pot syntheses have been developed. These involve initial reactions with DMF–DMA (dimethylformamide dimethyl acetal) and catalytic acetic acid in dry toluene, followed by amine addition and base treatment to form naphthyridone derivatives. These intermediates can be further transformed into this compound analogues through nucleophilic substitution and hydrolysis steps.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of imino ester | Ethyl 2-(phenylimino)acetate, CH2Cl2 | Room temperature, 1 mL solvent |

| Cyclization with vinylindole | 3-vinylindole, chiral organocatalyst | 1:1 molar ratio, mild stirring |

| Purification | Preparative TLC (petrol ether/ethyl acetate 3:1) | Off-white powder obtained, ~69% yield |

| Enantiomeric excess analysis | HPLC with Chiralpak AD-H column | 94% ee reported |

| Nucleophilic substitution | Amines, Et3N base, dry DMF or DMSO, 80–110 °C | Reaction time 90 min to 48 h |

| Catalytic hydrogenation | RANEY® Ni, H2, room temperature | 1–6 h, converts nitro to amino group |

| Hydrolysis | Basic or acidic conditions | Reflux conditions for 30 min to 9 h |

Detailed Research Findings

Yield and Stereoselectivity

The organocatalytic method achieves a 69% yield of this compound derivatives with excellent stereocontrol (94% enantiomeric excess), indicating the effectiveness of asymmetric catalysis in this synthesis.Versatility of Intermediates

Nitro and amino derivatives serve as key intermediates for further functionalization. The use of catalytic hydrogenation to convert nitro groups to amines allows for subsequent hydrolysis and substitution reactions, facilitating the synthesis of diverse analogues.Solvent and Base Effects

The choice of dry polar aprotic solvents such as DMF or DMSO and the use of triethylamine as a base are crucial for successful nucleophilic substitutions. Reaction temperatures vary from ambient to elevated (up to 110 °C) depending on the step.

Stock Solution Preparation Data

For practical laboratory use, preparation of stock solutions of this compound is standardized as follows:

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.2861 |

| 5 mg | 1 mM | 21.4307 |

| 10 mg | 1 mM | 42.8614 |

| 1 mg | 5 mM | 0.8572 |

| 5 mg | 5 mM | 4.2861 |

| 10 mg | 5 mM | 8.5723 |

| 1 mg | 10 mM | 0.4286 |

| 5 mg | 10 mM | 2.1431 |

| 10 mg | 10 mM | 4.2861 |

This data supports accurate solution preparation for experimental and formulation purposes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity (ee %) | Notes |

|---|---|---|---|---|

| Asymmetric Organocatalytic Synthesis | 3-vinylindole + ethyl 2-(phenylimino)acetate, CH2Cl2, chiral catalyst | 69 | 94 | Mild conditions, preparative TLC purification |

| Nucleophilic Substitution + Reduction | Nitro derivatives + amines, Et3N, DMF/DMSO, RANEY® Ni hydrogenation | Variable | Not specified | Multi-step, versatile for analogues |

| One-Pot Synthesis from Ethyl 3-oxopropanoate | DMF–DMA, AcOH, toluene, amines, tetrabutylammonium hydroxide | Not specified | Not specified | Efficient for related heterocyclic systems |

Scientific Research Applications

Ethyl 6-phenylpiperidine-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine: A basic structure similar to ethyl 6-phenylpiperidine-2-carboxylate but without the ester and phenyl groups.

Phenylpiperidine: Similar to this compound but lacks the ester group.

Ethyl piperidine-2-carboxylate: Similar but without the phenyl group.

Uniqueness: this compound is unique due to the presence of both the phenyl and ester groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 6-phenylpiperidine-2-carboxylate (CAS Number: 1137664-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- Structural Features : The compound features a piperidine ring with an ethyl ester and a phenyl group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve:

- Binding to Receptors : Modulating receptor activity to influence cellular signaling pathways.

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes, leading to altered physiological responses .

Biological Activities

The compound has been investigated for several biological activities:

-

Antimicrobial Activity :

- This compound has shown promising results against various microbial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Preliminary research suggests that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition of Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than standard drugs like bleomycin. |

| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |

Research Applications

This compound is being explored for various applications:

Q & A

Q. What established synthetic routes exist for Ethyl 6-phenylpiperidine-2-carboxylate, and how can researchers validate reaction efficiency?

Basic

The synthesis typically involves cyclization of substituted piperidine precursors or multi-step reactions incorporating phenyl groups via nucleophilic substitution. For validation, researchers should employ HPLC or GC-MS to monitor reaction progress and quantify yields. NMR spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis ensures purity . Replication of synthetic steps under controlled conditions (e.g., inert atmosphere, temperature gradients) minimizes side reactions.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Basic

X-ray crystallography using SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths, angles, and torsion angles . The piperidine ring’s puckering is quantified via Cremer-Pople parameters, which define amplitude (q) and phase (φ) coordinates to describe non-planar distortions . For accuracy, high-resolution data (≤ 1.0 Å) and twin refinement (in cases of twinned crystals) are recommended .

Q. What analytical techniques are critical for distinguishing stereoisomers or tautomeric forms of this compound?

Basic

- VT-NMR (Variable Temperature NMR) : Identifies dynamic equilibria between tautomers by observing signal coalescence at elevated temperatures.

- Chiral HPLC with polarimetric detection : Resolves enantiomers using chiral stationary phases.

- DFT calculations : Predict relative stability of stereoisomers using software like Gaussian or ORCA to model energy minima .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Advanced

Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational methods. Strategies include:

- Solvent modeling : Use COSMO-RS or explicit solvent MD simulations to refine computational spectra.

- Conformational sampling : Perform Boltzmann-weighted averaging of NMR shifts across low-energy conformers.

- Cross-validation : Compare experimental data (e.g., NOESY for spatial proximity) with predicted coupling constants and NOE patterns .

Q. What experimental design principles apply when optimizing the synthetic yield of this compound using Design of Experiments (DoE)?

Advanced

- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman designs.

- Response Surface Methodology (RSM) : Model non-linear relationships using Central Composite Designs (CCD) to maximize yield.

- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess process stability . Statistical software (JMP, Minitab) automates analysis and identifies significant interactions.

Q. What strategies exist for analyzing the conformational dynamics of the piperidine ring in solution and solid states?

Advanced

- Solid-state : Use X-ray diffraction to capture static conformations and compare with Hirshfeld surface analysis for intermolecular interactions.

- Solution-state : Apply residual dipolar coupling (RDC) NMR in aligned media to probe anisotropic motion.

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF) to predict ring-flipping barriers and correlate with experimental activation energies .

Q. How should researchers address incomplete toxicity or ecological impact data for this compound in grant proposals?

Advanced

- Read-across analysis : Use data from structurally analogous compounds (e.g., ethyl piperidine derivatives) to predict toxicity endpoints, supported by QSAR models.

- High-throughput screening : Employ in vitro assays (e.g., Ames test for mutagenicity) to generate preliminary data.

- Ecological modeling : Estimate biodegradation potential using EPI Suite or BIOWIN algorithms, highlighting data gaps as research objectives .

Q. What methodologies ensure reproducibility when scaling up laboratory-scale synthesis to pilot batches?

Advanced

- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs).

- Kinetic profiling : Use calorimetry (e.g., RC1e) to map heat flow and avoid thermal runaway during scale-up.

- Purification protocols : Validate column chromatography conditions (stationary phase, gradient elution) using DoE to maintain purity ≥98% .

Properties

IUPAC Name |

ethyl 6-phenylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYDSCPXUVCTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647078 | |

| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137664-24-4 | |

| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.